N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE
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Overview
Description
N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes an oxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Diels-Alder reaction, followed by subsequent functional group modifications . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitro-2-furamide
- 2-(Pyridin-2-yl)-1,3-oxazole derivatives
Uniqueness
N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE stands out due to its specific structural features, such as the fused oxazole-pyridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-10(2)7-15(22)20-12-8-11(3)16(23)13(9-12)18-21-17-14(24-18)5-4-6-19-17/h4-6,8-10,23H,7H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCMRUWFMQJLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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